molecular formula C23H25NO4S2 B2958029 N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline CAS No. 194932-04-2

N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline

Cat. No.: B2958029
CAS No.: 194932-04-2
M. Wt: 443.58
InChI Key: WWAZMAMTRBHROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is a complex organic compound with the molecular formula C23H25NO4S2. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and two 4-methylbenzenesulfonyl groups attached to the aniline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline typically involves the reaction of N-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor with precise control over temperature and pressure to ensure high yield and purity. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methyl group on the nitrogen atom can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline
  • N-[(4-Methylbenzenesulfonyl)methyl]aniline

Uniqueness

N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline is unique due to the presence of both methyl and sulfonyl groups, which confer distinct chemical properties. Compared to similar compounds, it has a higher reactivity and specificity in certain chemical reactions, making it valuable in various research applications .

Properties

IUPAC Name

N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S2/c1-18-4-12-22(13-5-18)29(25,26)16-20-8-10-21(11-9-20)24(3)17-30(27,28)23-14-6-19(2)7-15-23/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAZMAMTRBHROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N(C)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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